(1Z)-2-(benzylsulfonyl)-N'-hydroxyethanimidamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to "(1Z)-2-(benzylsulfonyl)-N'-hydroxyethanimidamide" often involves methods such as arylsulfonylation, where arylsulfonyl groups are introduced to certain precursors. For instance, the synthesis of 1-hydroxymethylbenzimidazole, which shares a similar synthetic route with our compound of interest, was achieved by reacting benzimidazole with formaldehyde and subsequently undergoing arylsulfonylation in the presence of triethylamine, resulting in the formation of 1-arylsulfonylbenzimidazoles (Abdireimov et al., 2013).
Molecular Structure Analysis
The molecular structure of compounds with benzylsulfonyl groups involves detailed examination through techniques such as NMR, IR spectroscopy, and X-ray diffraction. The structure significantly influences the compound's reactivity and interaction with other molecules. For example, the crystal structure of N'-(2-hydroxy-3-methoxy benzylidene)-4-nitro benzenesulfonylhydrazide was characterized by NMR and IR spectroscopy, elemental analysis, and single crystal X-ray diffraction, providing insights into the arrangement of atoms and the spatial configuration (تحریری et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving (1Z)-2-(benzylsulfonyl)-N'-hydroxyethanimidamide or similar compounds can include transformations such as cyclization, rearrangement, and reactions with organometallics. For example, tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates behave as N-(Boc)-protected nitrones in reactions with organometallics to give N-(Boc)hydroxylamines, demonstrating the versatility of sulfonyl-containing compounds in organic synthesis (Guinchard et al., 2005).
Scientific Research Applications
Synthesis in Organic Chemistry
(1Z)-2-(benzylsulfonyl)-N'-hydroxyethanimidamide is involved in the synthesis of various organic compounds. For instance, it is used in the synthesis of 5,6-dihydro-2H-thiins and 2,3-dihydro-1,4-oxathiins, important six-membered sulfur-containing heterocycles (Yemets et al., 2002). Additionally, derivatives of benzyl 2-[1-(benzyloxy)formamido]-2-deoxy-α-D-glucopyranoside, used as starting materials for disaccharides, incorporate benzylsulfonyl moieties (Wyss & Kiss, 1975).
Catalysis and Reaction Media
(1Z)-2-(benzylsulfonyl)-N'-hydroxyethanimidamide plays a role in catalysis and as a reaction medium. It is used in the synthesis of heteroaryl sulfonamides as new EP1 receptor selective antagonists (Naganawa et al., 2006). Also, it is involved in Friedel-Crafts sulfonylation in 1-butyl-3-methylimidazolium chloroaluminate ionic liquids (Nara et al., 2001).
Environmental and Biochemical Applications
This compound finds use in environmental and biochemical contexts. For instance, it's involved in the activation of peroxymonosulfate by benzoquinone, a novel nonradical oxidation process (Zhou et al., 2015). It also plays a role in the discovery of heteroaryl sulfonamides as new EP1 receptor selective antagonists, with potential therapeutic applications (Naganawa et al., 2006).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-benzylsulfonyl-N'-hydroxyethanimidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3S/c10-9(11-12)7-15(13,14)6-8-4-2-1-3-5-8/h1-5,12H,6-7H2,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHGYEVLKRKNEIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CC(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CS(=O)(=O)C/C(=N/O)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1Z)-2-(benzylsulfonyl)-N'-hydroxyethanimidamide |
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